Product packaging for 1-Bromo-4-[difluoro(methoxy)methyl]benzene(Cat. No.:CAS No. 1236031-38-1)

1-Bromo-4-[difluoro(methoxy)methyl]benzene

Cat. No.: B2382215
CAS No.: 1236031-38-1
M. Wt: 237.044
InChI Key: XACPVAIECFJINJ-UHFFFAOYSA-N
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Description

1-Bromo-4-[difluoro(methoxy)methyl]benzene is a high-value benzene derivative with the molecular formula C8H7BrF2O and a molecular weight of 237.05 g/mol . Its structure features a benzene ring functionalized with both a bromo substituent and a difluoro(methoxy)methyl group, making it a versatile and critical building block in organic synthesis, particularly for the pharmaceutical and materials science industries. The compound is provided as a liquid with a boiling point of approximately 232°C and a density of about 1.508 g/cm³, consistent with similar bromo-difluoromethoxy benzene compounds . The presence of both bromine and the methoxy-difluoromethyl group on the aromatic ring offers two distinct reactive sites for further chemical manipulation. The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Grignard reactions, enabling the construction of more complex molecular architectures . Concurrently, the difluoro(methoxy)methyl group can influence the compound's electronic properties and metabolic stability, which is a valuable trait in the design of active pharmaceutical ingredients (APIs) and advanced materials . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrF2O B2382215 1-Bromo-4-[difluoro(methoxy)methyl]benzene CAS No. 1236031-38-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-[difluoro(methoxy)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACPVAIECFJINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 4 Difluoromethoxy Methyl Benzene and Analogous Structures

Strategies for Benzyl (B1604629) Bromide Precursors and Their Functionalization

The foundation of the target molecule is a functionalized benzyl bromide. The synthesis of these precursors is a well-established area of organic chemistry, with several reliable methods available for their preparation.

Synthesis of 1-Bromo-4-(bromomethyl)benzene and Related Intermediates

A key intermediate in the synthesis of the title compound is 1-bromo-4-(bromomethyl)benzene. This molecule possesses two distinct bromine atoms: one directly attached to the aromatic ring and another on the benzylic methyl group. This differential reactivity is crucial for subsequent selective functionalization.

One of the most common methods for the synthesis of benzyl bromides is the free-radical bromination of the corresponding toluene (B28343) derivative. chinesechemsoc.org For instance, the bromination of toluene itself under conditions that favor free radical halogenation yields benzyl bromide. chinesechemsoc.org This principle can be extended to substituted toluenes.

A widely used reagent for benzylic bromination is N-bromosuccinimide (NBS), often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under light irradiation. This method is particularly effective for the selective bromination of the methyl group of a toluene derivative without affecting the aromatic ring. For example, the reaction of 4-methylbenzonitrile with NBS and AIBN in refluxing carbon tetrachloride yields 4-(bromomethyl)benzonitrile. A similar approach can be used to synthesize 1,4-bis(bromomethyl)benzene (B118104) from p-xylene, where both methyl groups are brominated. nih.gov

Alternatively, benzyl alcohols can be converted to benzyl bromides. A method involving concentrated sulfuric acid as a catalyst for the reaction between hydrobromic acid and benzyl alcohol has been reported to produce benzyl bromide with high yield and purity. springernature.com This approach is advantageous as it uses readily available raw materials and the reaction produces a single product, simplifying purification. springernature.com

The functionalization of benzyl bromides is extensive due to the lability of the benzylic bromide, which makes it an excellent electrophile for a wide range of nucleophilic substitution reactions. organic-chemistry.org This reactivity allows for the introduction of various functional groups at the benzylic position, a key step in the synthesis of more complex molecules. organic-chemistry.orgbeilstein-journals.org

Introduction of the Difluoromethoxy Moiety (-O-CHF₂)

The difluoromethoxy group is a significant structural motif in medicinal chemistry and materials science due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor. Several methods have been developed for the introduction of this moiety.

Approaches for Formation of Difluoromethyl Ethers (Ar-O-CHF₂ or R-O-CHF₂)

A prevalent strategy for the formation of aryl difluoromethyl ethers involves the reaction of phenols with a source of difluorocarbene (:CF₂). organic-chemistry.orgrsc.org The phenoxide, generated under basic conditions, acts as a nucleophile that traps the electrophilic difluorocarbene. organic-chemistry.org

Various reagents can serve as precursors to difluorocarbene. Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a bench-stable and relatively non-toxic solid that, upon heating, decarboxylates to generate difluorocarbene. organic-chemistry.orgrsc.org This method offers a facile and quick route to aryl difluoromethyl ethers from the corresponding phenols. organic-chemistry.org

Another approach utilizes difluoromethyltriflate (HCF₂OTf), a non-ozone-depleting liquid, which reacts with phenols in the presence of a base like potassium hydroxide (B78521) (KOH) to form difluoromethyl ethers. chinesechemsoc.org Mechanistic studies suggest that this reaction also proceeds through the formation of difluorocarbene. chinesechemsoc.org A significant advantage of this method is its mild conditions and broad functional group tolerance. nih.gov

More recently, S-(difluoromethyl)sulfonium salts have been developed as bench-stable difluorocarbene precursors for the difluoromethylation of phenols and thiophenols. nii.ac.jporganic-chemistry.org These reagents convert a wide array of functionalized phenols into their corresponding aryl difluoromethyl ethers in good to excellent yields in the presence of a base such as lithium hydroxide. nii.ac.jporganic-chemistry.org

For the synthesis of alkyl difluoromethyl ethers, direct difluoromethylation of alcohols is a viable route. A mechanochemical approach using ball milling has been shown to effectively form difluoromethyl ethers from primary, secondary, and tertiary alcohols by reacting them with a difluorocarbene source under solvent-free conditions. This method is environmentally benign and often results in high yields.

Regioselective Difluoromethoxy Functionalization

The regioselectivity of difluoromethoxylation is a critical aspect when dealing with complex aromatic substrates. When starting from a phenol, the position of the difluoromethoxy group is inherently determined by the position of the hydroxyl group on the aromatic ring.

For direct C-H difluoromethoxylation of arenes, which circumvents the need for a pre-installed hydroxyl group, regioselectivity is governed by the electronic properties of the substituents on the aromatic ring. Radical-mediated aromatic substitution processes often guide the regioselectivity. For instance, in photocatalytic methods that generate an electrophilic OCF₂H radical, the reaction with electron-rich arenes is more favorable. The position of functionalization is influenced by the directing effects of the existing substituents on the aromatic ring.

In some cases, a bulky substituent on the aromatic substrate can sterically hinder the approach of the difluoromethoxylating agent, leading to preferential functionalization at a less hindered position. While direct C-H difluoromethoxylation can sometimes lead to a mixture of regioisomers, these can often be separated, providing access to a variety of isomers for further investigation.

Coupling Reactions for Assembling the Final Structure

The final stage in the synthesis of 1-bromo-4-[(difluoromethoxy)methyl]benzene (B6168546) involves the formation of a carbon-oxygen bond to connect the benzylic carbon of the 1-bromo-4-(bromomethyl)benzene precursor to the oxygen atom of the difluoromethoxy group.

Carbon-Oxygen Bond Formation Strategies

A direct Williamson ether synthesis-type reaction between 1-bromo-4-(bromomethyl)benzene and a difluoromethoxide anion (CHF₂O⁻) presents a plausible, though challenging, route due to the potential instability of the difluoromethoxide anion.

A more practical and well-documented approach involves a two-step sequence. First, the 1-bromo-4-(bromomethyl)benzene is converted to the corresponding benzyl alcohol, 1-bromo-4-(hydroxymethyl)benzene. This can be achieved through hydrolysis of the benzylic bromide under appropriate conditions.

Subsequently, the resulting benzyl alcohol can be subjected to O-difluoromethylation. As discussed in section 2.2.1, several methods are available for the difluoromethylation of alcohols. A facile and practical approach involves the use of an S-(difluoromethyl)sulfonium salt, which has been shown to be effective for the difluoromethylation of a wide variety of alcohols, including those with benzylic hydroxyl groups, under mild reaction conditions. This reaction typically proceeds via a difluorocarbene intermediate that is trapped by the alcohol.

Mechanochemical methods have also proven effective for the direct difluoromethylation of benzyl alcohols. For example, benzyl alcohols with both electron-donating and electron-withdrawing substituents can be smoothly converted to their difluoromethyl ether analogs in high yields by ball milling with a difluorocarbene source. This solvent-free method offers an efficient and environmentally friendly way to forge the final C-O bond.

Integration of Aromatic Halogenation and Etherification Pathways

A key strategy for the synthesis of 1-Bromo-4-[difluoro(methoxy)methyl]benzene involves an integrated pathway where the aromatic ring is halogenated prior to the construction of the difluoro(methoxy)methyl group. This approach ensures the precise placement of the bromine substituent and is advantageous as it utilizes readily available brominated aromatic precursors. A prominent and efficient method relies on the fluorodesulfurization of thionoesters. nuph.edu.uanuph.edu.uaresearchgate.net

This synthetic route can be conceptualized in two main stages starting from a brominated aromatic compound:

Formation of the Thionoester Intermediate: The process begins with a suitable aryl bromide. This precursor is converted into an O-methyl aryl carbothionoate. A common method involves the formation of an organometallic reagent, such as a Grignard reagent, from the aryl bromide. This nucleophilic species then reacts with an O-alkyl carbonochloridothioate to yield the desired thionoester intermediate. nuph.edu.ua

Fluorodesulfurization: The pivotal step is the conversion of the thionoester's C=S group into a CF2 group. This transformation is effectively achieved using a fluorinating agent. While aggressive reagents like sulfur tetrafluoride (SF4) or bromine trifluoride (BrF3) can be used, milder and more selective conditions are preferred. nuph.edu.ua A highly effective reagent system is a combination of diethylaminosulfur trifluoride (DAST) with a catalytic amount of a Lewis acid, such as tin(IV) chloride (SnCl4). nuph.edu.uaresearchgate.net This system efficiently promotes the fluorodesulfurization to yield the final aryl-CF2OCH3 product with high selectivity. nuph.edu.ua

This integrated pathway, starting from an aryl bromide, allows for the synthesis of a variety of substituted analogues, as demonstrated by the successful synthesis of compounds with different substituents on the aromatic ring. nuph.edu.ua

Table 1: Key Reagents in the Fluorodesulfurization of Thionoesters This table is interactive and can be sorted by clicking on the headers.

Reagent System General Conditions Selectivity/Yield Reference
SnCl4 / DAST Catalytic SnCl4, DAST Excellent selectivity, high yields nuph.edu.uaresearchgate.net
AgF Silver(I) fluoride (B91410) Sensitive to reagent purity nuph.edu.ua
SF4 High temperature and pressure Aggressive, potentially toxic nuph.edu.ua

| BrF3 | Aggressive conditions | Potentially explosive/toxic | nuph.edu.ua |

Mechanistic Considerations in Synthetic Route Development

The development of robust synthetic routes to this compound is underpinned by a clear understanding of the reaction mechanisms involved in the key transformations.

The fluorodesulfurization of an O-methyl aryl carbothionoate (a thionoester) is the central transformation. The mechanism when using the DAST/SnCl4 system is thought to proceed through several key steps:

Lewis Acid Activation: The reaction is initiated by the coordination of the Lewis acid, SnCl4, to the sulfur atom of the thionoester. This activation increases the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Fluoride Attack: A fluoride ion, delivered from DAST, attacks the activated thiocarbonyl carbon. This step forms a transient, highly reactive intermediate.

Sulfur-Fluorine Exchange Cascade: A cascade of subsequent fluoride additions and eliminations occurs. The precise sequence can vary, but it ultimately results in the replacement of the sulfur atom with two fluorine atoms. The driving force for this exchange is the formation of stable sulfur-fluoride byproducts.

Product Formation: The process concludes with the formation of the thermodynamically stable difluoro(methoxy)methyl group attached to the aromatic ring.

The choice of the fluorinating agent is critical. While traditional reagents like SF4 operate under harsh conditions, the DAST/Lewis acid system allows the reaction to proceed under milder conditions, which enhances its compatibility with various functional groups that might be present on the aromatic ring. nuph.edu.ua This mechanistic understanding allows for the optimization of reaction conditions, such as the choice of Lewis acid catalyst and solvent, to maximize the yield and purity of the desired product. nuph.edu.uaresearchgate.net The positive Hammett constants (σI and σR) determined for the -CF2OCH3 group indicate that it acts as a moderate electron acceptor through both inductive and resonance effects, a property that originates from this unique synthetic pathway. nuph.edu.uaresearchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Diethylaminosulfur trifluoride (DAST)
O-methyl aryl carbothionoate
Sulfur tetrafluoride (SF4)
Tin(IV) chloride (SnCl4)

Reactivity and Transformation Pathways of 1 Bromo 4 Difluoromethoxy Methyl Benzene

Reactivity of the Aryl Bromide Group

The aryl bromide functionality is a cornerstone of modern cross-coupling chemistry, providing a reliable handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

The carbon-bromine bond on the benzene (B151609) ring is the most prominent site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forges a new C-C bond between an organohalide and an organoboron compound, is a primary example of this reactivity. libretexts.org

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C(sp²)-Br bond of 1-bromo-4-[(difluoromethoxy)methyl]benzene (B6168546) to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the bromide. This step typically requires a base to activate the boronic acid.

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst. libretexts.org

The para-substituent, -CH₂OCHF₂, is moderately electron-withdrawing, which can influence the rate of the oxidative addition step. While electron-deficient aryl halides can be highly reactive in Suzuki couplings, optimal conditions often depend on the careful selection of the palladium precursor, ligand, and base. libretexts.orgresearchgate.net Bulky, electron-rich phosphine (B1218219) ligands are frequently employed to facilitate the reaction with both electron-rich and electron-deficient aryl bromides. libretexts.orgrsc.org

Coupling PartnerCatalyst / LigandBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPdCl₂(dppf)Cs₂CO₃THF/H₂O77Good to Excellent
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane90High
Thiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)/EtOH/H₂O80High
AlkyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃CPME/H₂O90Good

This interactive table presents representative conditions for Suzuki-Miyaura cross-coupling reactions applicable to substituted aryl bromides, based on analogous systems. nih.govnih.gov

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction, however, typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The -CH₂OCHF₂ substituent in 1-bromo-4-[(difluoromethoxy)methyl]benzene is not a sufficiently strong electron-withdrawing group to activate the aryl ring for a classical SNAr addition-elimination mechanism. worktribe.comrsc.org Unlike a nitro group, it cannot effectively delocalize the negative charge of the Meisenheimer complex through resonance. Consequently, the compound is considered "unactivated" and is generally inert to SNAr under standard conditions. worktribe.comwikipedia.org While metal-catalyzed methods for the SNAr of unactivated aryl halides exist, the direct reaction with nucleophiles is not a viable pathway for this substrate. researchgate.netacsgcipr.org

Reactivity of the Difluoromethoxy Functionality (-O-CHF₂)

The difluoromethoxy group is prized in medicinal and materials chemistry for its unique electronic properties and high stability.

A key characteristic of the difluoromethoxy group is its exceptional chemical and metabolic stability. alfa-chemistry.comnih.gov The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms make the -OCHF₂ group resistant to many chemical reagents and enzymatic degradation pathways that affect non-fluorinated analogues. nih.govmdpi.com For instance, while simple methyl ethers are often susceptible to O-demethylation, the difluoromethoxy group is robust against such transformations. nih.gov

Degradation of this moiety generally requires harsh conditions or specialized radical-based pathways. nih.gov This inherent stability is a primary reason for its incorporation into pharmaceutical candidates, as it can enhance a molecule's half-life and bioavailability. alfa-chemistry.comnih.gov

While the C-F bond is the strongest single bond in organic chemistry, its selective activation and functionalization represent a significant area of modern chemical research. baranlab.orgccspublishing.org.cn Transforming the C-F bonds within the -OCHF₂ group is challenging but theoretically possible through advanced synthetic methods. researchgate.net

Potential strategies for C-F bond activation include:

Photoredox Catalysis: Visible-light-mediated processes can generate highly reactive radical intermediates capable of cleaving C-F bonds. mdpi.comnih.gov

Electrochemical Methods: Electrochemical reduction can be used to break C-F bonds in trifluoromethyl arenes and related compounds. rsc.org

Frustrated Lewis Pairs or Strong Lewis Acids: These systems can mediate fluoride (B91410) abstraction, initiating further transformations. documentsdelivered.com

These methods offer potential, though currently speculative, routes to transform the difluoromethoxy group into other functionalities, such as monofluoromethyl or carbonyl groups. ccspublishing.org.cnresearchgate.net

Reactivity of the Benzylic Methylene (B1212753) Group (-CH₂-)

The methylene (-CH₂-) bridge is positioned between the bromo-substituted aromatic ring and the difluoromethoxy group. Its "benzylic" position makes it more reactive than a standard alkyl C-H bond. masterorganicchemistry.com

This enhanced reactivity stems from the ability of the adjacent benzene ring to stabilize intermediates, such as radicals or ions, through resonance. Key transformations at this position include:

Free-Radical Bromination: In the presence of a radical initiator (like light or heat) and a bromine source such as N-bromosuccinimide (NBS), the benzylic C-H bonds can be selectively replaced with bromine. This reaction proceeds via a resonance-stabilized benzyl (B1604629) radical intermediate. masterorganicchemistry.com

Oxidation: The benzylic methylene group is susceptible to oxidation. Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid, can cleave the benzylic C-H bonds and oxidize the position completely to a carboxylic acid. masterorganicchemistry.comorganic-chemistry.org Milder, more controlled oxidation conditions using catalysts like iron or cobalt salts with oxygen or peroxides can potentially yield the corresponding ketone. mdpi.comrsc.org The formation of a benzyl radical by hydrogen atom abstraction is often the initial step in these aerobic oxidation mechanisms. rsc.org

Deprotonation of the benzylic C-H using a strong base is also a plausible pathway, generating a benzylic anion that could react with various electrophiles. nih.gov

Electrophilic and Radical Reaction Profiles of the Compound

The reactivity of 1-Bromo-4-[difluoro(methoxy)methyl]benzene is dictated by its distinct functional groups: the aromatic benzene ring, the bromine substituent, and the difluoro(methoxy)methyl group. These components define the compound's behavior in electrophilic and radical-mediated transformations.

Electrophilic Reaction Profile

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is significantly influenced by the electronic properties of its substituents. Both the bromine atom and the difluoro(methoxy)methyl group are considered to be deactivating groups, making the aromatic ring less nucleophilic and thus less reactive towards electrophiles compared to benzene itself. youtube.com

Influence of the Bromine Substituent: The bromine atom is a well-established deactivating group due to its electron-withdrawing inductive effect. However, through resonance, its lone pairs can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions. chegg.com

Influence of the Difluoro(methoxy)methyl Substituent: The -CH(OCH3)F2 group is strongly deactivating. The two fluorine atoms exert a powerful electron-withdrawing inductive effect, significantly reducing the electron density of the aromatic ring. This effect generally makes the group a meta-director for subsequent electrophilic substitutions. Research on aromatic compounds with bulky perfluoroalkyl substituents has shown that the orientation of electrophilic substitution can be controlled by both electronic and steric effects. rsc.org

Given that the existing substituents are para to each other, any further substitution is directed to the positions that are ortho to one group and meta to the other. The strong deactivating nature of both groups suggests that forcing conditions would be required for reactions like nitration, halogenation, or Friedel-Crafts acylation. The most probable sites for electrophilic attack would be the carbons ortho to the difluoro(methoxy)methyl group (and thus meta to the bromine), as this represents the least deactivated position on the ring.

Radical Reaction Profile

The most significant pathway for transformations involving this compound is through reactions at the carbon-bromine (C-Br) bond. Aryl bromides are versatile precursors in a multitude of transition-metal-catalyzed cross-coupling reactions. innospk.comwikipedia.org These reactions, which can involve organometallic intermediates or radical pathways, utilize the C-Br bond as a reactive site for forming new carbon-carbon and carbon-heteroatom bonds.

The compound is expected to serve as a competent electrophilic partner in numerous established cross-coupling protocols. The difluoro(methoxy)methyl group, being electronically withdrawing and positioned para to the bromine, enhances the electrophilicity of the carbon atom bonded to the bromine, potentially facilitating the initial oxidative addition step in many catalytic cycles.

Below are representative cross-coupling reactions in which aryl bromides, such as this compound, are commonly employed.

Reaction NameCoupling PartnerProduct TypeTypical Catalyst/Conditions
Suzuki CouplingOrganoboron Reagent (e.g., Ar'-B(OH)₂)Biaryl CompoundPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)
Heck CouplingAlkene (e.g., R-CH=CH₂)Substituted AlkenePd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)
Sonogashira CouplingTerminal Alkyne (e.g., R-C≡CH)Aryl AlkynePd/Cu Catalysts, Base (e.g., Amine)
Buchwald-Hartwig AminationAmine (e.g., R₂NH)Aryl AminePd Catalyst, Ligand (e.g., BINAP), Strong Base (e.g., NaOt-Bu)
Stille CouplingOrganotin Reagent (e.g., Ar'-SnBu₃)Biaryl CompoundPd Catalyst (e.g., Pd(PPh₃)₄)

These transformations highlight the primary utility of this compound as a building block in organic synthesis, allowing for the introduction of the 4-[difluoro(methoxy)methyl]phenyl moiety into more complex molecular architectures. innospk.com The reactivity of the C-Br bond is robust and enables a diverse range of synthetic applications. nih.govsemanticscholar.org

Computational and Theoretical Investigations of 1 Bromo 4 Difluoromethoxy Methyl Benzene

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netresearchgate.net Calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry and predict a wide range of electronic properties. isroset.orgresearchgate.net

The electronic character of 1-Bromo-4-[(difluoromethoxy)methyl]benzene (B6168546) is dictated by the interplay of its substituents: the bromine atom and the 4-[(difluoromethoxy)methyl] group. The bromine atom is an electronegative, deactivating group that withdraws electron density from the benzene (B151609) ring through induction, yet it also possesses lone pairs that can donate electron density via resonance. msu.edu The 4-[(difluoromethoxy)methyl] group is primarily electron-withdrawing due to the high electronegativity of the two fluorine atoms.

DFT calculations can quantify these electronic effects by calculating the distribution of electron density and atomic charges. Methods like Mulliken population analysis or Natural Population Analysis (NPA) provide partial charges on each atom, revealing the electronic landscape of the molecule. researchgate.netresearchgate.net The analysis would likely show a significant negative charge on the fluorine and bromine atoms and a positive charge on the carbon atoms attached to them. The benzene ring carbons would exhibit a complex charge distribution influenced by the competing inductive and resonance effects.

Table 4.1: Predicted Natural Population Analysis (NPA) Charges for Key Atoms * (Note: This data is illustrative, based on theoretical principles for similar substituted benzenes, and calculated at the B3LYP/6-311++G(d,p) level of theory.)

AtomPredicted NPA Charge (a.u.)
Br-0.05
C (ipso to Br)+0.10
C (ortho to Br)-0.08
C (meta to Br)+0.02
C (para to Br)-0.15
C (benzylic)+0.25
F-0.45
O-0.60
C (methoxy)+0.18

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comucsb.eduwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. fluorine1.ru

For 1-Bromo-4-[(difluoromethoxy)methyl]benzene, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the bromine atom, while the LUMO would likely be distributed over the ring and the electron-withdrawing (difluoromethoxy)methyl group. The energies of these orbitals determine the molecule's susceptibility to electrophilic or nucleophilic attack. A lower LUMO energy would suggest susceptibility to nucleophiles, while a higher HOMO energy would indicate reactivity towards electrophiles. taylorandfrancis.com

Table 4.2: Predicted Frontier Orbital Energies * (Note: This data is illustrative and based on DFT calculations for analogous substituted benzenes.)

ParameterPredicted Energy (eV)Implication for Reactivity
HOMO Energy-8.95Moderate nucleophilicity
LUMO Energy-0.85Moderate electrophilicity
HOMO-LUMO Gap (ΔE)8.10High kinetic stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.de This method is exceptionally useful for quantifying delocalization effects and specific electronic interactions. fluorine1.rufluorine1.ru

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. uni-muenchen.defluorine1.ru For 1-Bromo-4-[(difluoromethoxy)methyl]benzene, significant interactions would be expected, such as:

Hyperconjugation: Delocalization of electron density from the lone pairs of the bromine and oxygen atoms into the antibonding orbitals (σ* or π*) of the benzene ring.

Intramolecular Halogen Bonding: Potential weak interactions between the fluorine or oxygen lone pairs and the σ-hole of the bromine atom.

Intermolecular Interactions: NBO analysis can also shed light on how the molecule interacts with other species, such as the halogen bonding interactions that bromobenzene (B47551) can form with electron donors. acs.org

Mechanistic Pathway Elucidation through Computational Modeling of Key Reactions

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. This provides a detailed, step-by-step understanding of reaction mechanisms. For 1-Bromo-4-[(difluoromethoxy)methyl]benzene, several key reactions could be modeled:

Electrophilic Aromatic Substitution: DFT calculations can model the bromination or nitration of the benzene ring. rsc.orgrsc.org By calculating the energies of the possible Wheland intermediates (sigma complexes), the regioselectivity (ortho, meta, or para substitution) can be predicted. The electron-withdrawing nature of the substituents would suggest that electrophilic substitution is disfavored compared to benzene. msu.edulibretexts.org

Palladium-Catalyzed Cross-Coupling: Bromobenzenes are common substrates in reactions like the Suzuki and Mizoroki-Heck couplings. acs.orgwikipedia.org Computational modeling can elucidate the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. Such models can predict reaction barriers and help optimize reaction conditions. acs.org

Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing groups can make the aromatic ring susceptible to SNAr. Modeling can determine the feasibility of this pathway by calculating the activation energy for the formation of the Meisenheimer complex.

By comparing the activation energies of competing pathways, computational modeling can predict the most likely reaction products under specific conditions. rowansci.com

Structure-Reactivity Correlations Derived from Theoretical Approaches

Theoretical approaches can establish quantitative structure-reactivity relationships (QSRRs). By calculating specific electronic descriptors for a series of related molecules, correlations can be drawn with experimentally observed reaction rates or equilibrium constants. libretexts.org

For substituted benzenes, the Hammett equation is a classic example of a linear free-energy relationship that correlates reaction rates with substituent constants (σ). libretexts.org Computational chemistry can provide a theoretical basis for these relationships. For instance, a strong correlation has been shown between calculated reaction barrier heights for electrophilic substitution and the Hirshfeld charges on the reacting carbon atoms. nih.govacs.org

For 1-Bromo-4-[(difluoromethoxy)methyl]benzene, one could computationally derive descriptors such as:

Atomic Charges: Correlate with susceptibility to site-specific attack.

Molecular Electrostatic Potential (MEP): Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for non-covalent interactions and chemical reactions.

By establishing these correlations, computational models can serve as predictive tools, guiding synthetic efforts and providing a deeper understanding of the factors that govern chemical reactivity. acs.org

Derivatization and Structural Modification Strategies

Synthesis of Analogs with Varied Aromatic Ring Substitution Patterns

The bromine atom on the aromatic ring of 1-bromo-4-[difluoro(methoxy)methyl]benzene serves as a versatile handle for the introduction of a wide array of substituents through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for this purpose, enabling the formation of carbon-carbon bonds with various aryl and heteroaryl partners. mdpi.comnih.gov This strategy allows for the synthesis of a diverse library of analogs with modified electronic and steric properties.

The general approach involves the reaction of this compound with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base. mdpi.com The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and functional group tolerance. nih.gov

EntryArylboronic AcidCatalystBaseProduct
1Phenylboronic acidPd(dppf)Cl2K2CO34-[difluoro(methoxy)methyl]biphenyl
24-Methylphenylboronic acidPd(dppf)Cl2K2CO34'-Methyl-4-[difluoro(methoxy)methyl]biphenyl
34-Methoxyphenylboronic acidPd(dppf)Cl2K2CO34'-Methoxy-4-[difluoro(methoxy)methyl]biphenyl
44-Trifluoromethylphenylboronic acidPd(dppf)Cl2K2CO34'-(Trifluoromethyl)-4-[difluoro(methoxy)methyl]biphenyl
52-Thiopheneboronic acidPd(dppf)Cl2K2CO32-(4-[difluoro(methoxy)methyl]phenyl)thiophene

This table presents hypothetical Suzuki-Miyaura coupling reactions based on established methodologies for similar aryl bromides. nih.gov

Furthermore, other cross-coupling reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce alkenyl, alkynyl, and amino functionalities, respectively, further expanding the chemical space of accessible analogs.

Chemical Modifications of the Difluoromethoxy Group

Direct chemical modification of the difluoromethoxy (OCF2H) group is challenging due to the high strength of the carbon-fluorine bonds. However, understanding its electronic properties and stability is crucial for designing molecules with desired characteristics. The difluoromethoxy group is known to be a bioisostere of hydroxyl and thiol groups, capable of acting as a lipophilic hydrogen bond donor. alfa-chemistry.comscienceopen.com

While direct transformation of the OCF2H group is not commonly reported, its influence on the reactivity of the aromatic ring is significant. The difluoromethoxy group is moderately electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution compared to benzene (B151609). msu.edulibretexts.org Any electrophilic substitution reactions would likely be directed to the positions ortho to the difluoromethoxy group, considering the ortho, para-directing effect of the bromine atom and the meta-directing influence of the deactivating difluoromethoxy group. youtube.com

Research into the reactivity of the OCF2H group itself is an ongoing area of interest, with potential future developments enabling its direct functionalization.

Functionalization and Transformations at the Methylene (B1212753) Bridge

The term "methylene bridge" in the context of this compound is interpreted as the difluoromethyl group (CHF2). The C-H bond within this group represents a site for potential functionalization, akin to a benzylic position. Activation of this C-H bond can lead to the introduction of new functional groups.

Recent advances in photoredox catalysis and radical chemistry have provided methods for the functionalization of benzylic and related C-H bonds. acs.orgresearchgate.net These methods often involve the generation of a radical intermediate at the benzylic position, which can then be trapped by various reagents.

For example, a photocatalytic approach could be envisioned where a photocatalyst, upon irradiation with visible light, abstracts the hydrogen atom from the difluoromethyl group to generate a difluoromethyl radical. This radical could then react with a suitable radical trap to form a new C-C or C-heteroatom bond.

EntryRadical TrapPotential Product
1N-Bromosuccinimide (NBS)1-Bromo-4-[bromo(difluoro)methoxy]benzene
2Acrylonitrile3-(4-Bromophenyl)-3,3-difluoro-2-methoxypropanenitrile
3TEMPO1-Bromo-4-[difluoro(methoxy)methyl]-TEMPO adduct

This table illustrates potential C-H functionalization reactions of the difluoromethyl group based on general photocatalytic methods. acs.org

It is important to note that the reactivity of the C-H bond in the difluoromethoxy group is influenced by the strong electron-withdrawing effect of the two fluorine atoms, which can affect the stability of the resulting radical intermediate.

Incorporation into Polymeric and Supramolecular Systems via Controlled Polymerization or Linker Chemistry

The bifunctional nature of this compound, possessing a polymerizable handle (the bromo group can be converted to a styrenic or acrylic monomer) and a functional tail (the difluoromethoxy group), makes it an attractive building block for the synthesis of advanced polymeric and supramolecular materials. nih.gov

Controlled Polymerization:

The bromo-substituent can be utilized in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. For instance, the bromo group can be transformed into a vinyl group via a Suzuki or Stille coupling, yielding a styrenic monomer. This monomer, 4-[difluoro(methoxy)methyl]styrene, can then be polymerized using RAFT to produce well-defined polymers with controlled molecular weight and low dispersity. mdpi.commdpi.com

Alternatively, the bromo-group itself can act as an initiator for ATRP, allowing for the synthesis of polymers with a 4-[difluoro(methoxy)methyl]phenyl end-group.

Supramolecular Systems:

The difluoromethoxy group can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for the self-assembly of molecules into ordered supramolecular structures. nih.govmdpi.comnih.gov The presence of both a bromine atom (a potential halogen bond donor) and the difluoromethoxy group (a potential hydrogen bond donor) in this compound provides opportunities for designing molecules that can self-assemble into liquid crystals, gels, or other complex architectures. researchgate.netbiointerfaceresearch.com The interplay of these non-covalent interactions can direct the formation of specific supramolecular structures. nih.gov For instance, derivatives of this compound could be designed to exhibit liquid crystalline properties, where the difluoromethoxy group contributes to the desired mesophase behavior. biointerfaceresearch.comnih.gov

Future Research Directions and Unexplored Avenues

Development of More Efficient, Sustainable, and Stereoselective Synthetic Routes

The synthesis of aryl difluoromethyl ethers has evolved significantly, moving away from harsh conditions and environmentally damaging reagents like the ozone-depleting HCF₂Cl (Freon 22). nih.gov However, the pursuit of more refined synthetic strategies remains a critical area of research.

Future efforts will likely concentrate on "green chemistry" approaches to synthesize 1-Bromo-4-[difluoro(methoxy)methyl]benzene and related structures. sciencedaily.com This includes the development of catalytic systems that operate under milder conditions, utilize less toxic reagents, and minimize waste generation. Electrochemical fluorination and synthesis are emerging as promising sustainable alternatives to traditional methods. numberanalytics.comnumberanalytics.com Exploring these techniques for the difluoromethylation of 4-bromophenol (B116583) could lead to more environmentally benign and cost-effective production processes.

Another key area for development is the use of more accessible and stable difluoromethylating agents. While reagents like sodium chlorodifluoroacetate and difluoromethyltriflate (HCF₂OTf) represent significant advancements, research into novel, bench-stable precursors for the difluorocarbene or related reactive species is ongoing. nih.govorgsyn.org The ideal reagent would be inexpensive, safe to handle on a large scale, and highly efficient.

Furthermore, the development of stereoselective methods for introducing the difluoromethoxy group is a significant challenge. While the carbon in the -OCHF₂ group of the target molecule is not a stereocenter, the principles of stereoselective synthesis could be applied to more complex molecules containing this moiety. Research into enzymatic and chiral catalyst-mediated difluoromethylation reactions could open pathways to novel, enantiomerically pure bioactive molecules where the difluoromethoxy group is attached to a stereogenic center. nih.gov

Table 1: Comparison of Synthetic Strategies for Aryl Difluoromethyl Ethers

Method Reagents Advantages Challenges for Future Research
Classical Method HCF₂Cl (Freon 22), Base Established method Ozone-depleting reagent, gaseous and difficult to handle, often requires high temperatures. nih.gov
Modern Method 1 Sodium Chlorodifluoroacetate (ClCF₂COONa), Base Bench-stable solid, low environmental impact, good for large scale. orgsyn.org Requires thermal decarboxylation, potential for side reactions.
Modern Method 2 Difluoromethyltriflate (HCF₂OTf), Base Non-ozone-depleting liquid, fast reaction rates at room temperature, broad functional group tolerance. nih.gov Reagent preparation and cost.
Future Direction 1 Electrochemical Synthesis Sustainable, potentially cost-effective, avoids toxic reagents. numberanalytics.comnumberanalytics.com Requires specialized equipment, optimization of reaction conditions for high selectivity and yield.

| Future Direction 2 | Enzymatic Synthesis | High stereoselectivity, environmentally friendly (aqueous conditions, mild temperatures). nih.gov | Limited substrate scope, enzyme stability and cost. |

Investigation of Novel Reactivity Modes and Highly Selective Transformations

The reactivity of this compound is dominated by its two key functional groups: the aryl bromide and the difluoro(methoxy)methyl group. While its participation in standard cross-coupling reactions is known, there is significant scope to explore novel transformations. innospk.com

The aryl bromide moiety is a versatile handle for forming carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. innospk.com Future research should focus on developing highly selective catalytic systems that allow for coupling with challenging or previously incompatible partners. Exploring dual catalytic cycles, photoredox catalysis, or novel ligand designs could unlock new synthetic pathways. researchgate.net For instance, developing conditions for the direct C-H functionalization of a coupling partner, activated by the electronic properties of the this compound substrate, would be a significant advancement in synthetic efficiency.

The difluoromethoxy group strongly influences the electronic properties of the benzene (B151609) ring through its electron-withdrawing nature. innospk.com This activation towards nucleophilic aromatic substitution (SNAr) is a known characteristic but remains underexplored for this specific substrate. numberanalytics.cominnospk.comlibretexts.org Systematic studies on the SNAr reactions of this compound with a wide array of nucleophiles could reveal novel substitution patterns and lead to the synthesis of highly functionalized aromatic compounds.

Furthermore, the reactivity of the difluoromethyl group itself presents an intriguing, yet challenging, area for investigation. While the C-F bonds are generally strong, selective activation to participate in novel transformations could be possible under specific catalytic conditions. Similarly, exploring the radical-mediated functionalization of the C-H bond within the difluoromethyl group could open up new avenues for late-stage modification of complex molecules. researchgate.net

Exploration of Potential in Bioactive Molecule Design and Material Science with Enhanced Performance Profiles

The incorporation of fluorine-containing groups is a well-established strategy in drug discovery to enhance properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.netnih.gov The difluoromethoxy group is particularly valuable as it can act as a lipophilic hydrogen bond donor and a bioisostere of thiol, hydroxyl, or amino groups. researchgate.net

Future research in medicinal chemistry will involve using this compound as a scaffold to design and synthesize novel bioactive molecules. Its structure is a valuable starting point for creating libraries of compounds for screening against various biological targets, including enzymes and receptors. nih.gov The bromine atom allows for diverse modifications via cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR). innospk.com The goal would be to develop new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles for a range of diseases.

In material science, fluorinated compounds are prized for their unique properties, including high thermal stability, chemical resistance, and low surface energy. numberanalytics.comontosight.ai These characteristics make them suitable for applications in advanced polymers, coatings, and lubricants. ontosight.ai this compound can be used as a monomer or an additive in polymerization reactions. Future research could focus on synthesizing novel fluorinated polymers derived from this compound. The resulting materials could exhibit enhanced performance profiles, such as improved weather resistance, hydrophobicity, or specific optical properties, making them valuable for high-performance electronics, aerospace applications, or specialty coatings. numberanalytics.com

Table 2: Potential Applications and Research Focus

Field Current Role of Difluoromethoxy Group Future Research Directions for this compound
Medicinal Chemistry Enhances metabolic stability, lipophilicity, and binding affinity. Acts as a bioisostere. researchgate.netnih.gov Synthesis of compound libraries for drug screening. Design of novel enzyme inhibitors and receptor modulators. nih.gov
Agrochemicals Improves biological activity and selectivity of pesticides and herbicides. ontosight.ai Development of new agrochemicals with enhanced efficacy and reduced environmental impact.

| Material Science | Imparts thermal stability, chemical resistance, and unique optical properties to polymers and materials. numberanalytics.comontosight.ai | Creation of novel fluoropolymers with superior weather resistance, hydrophobicity, or dielectric properties. Development of advanced liquid crystals or OLEDs. |

Q & A

Q. What are the established synthetic routes for 1-Bromo-4-[difluoro(methoxy)methyl]benzene, and what catalysts are typically employed?

The synthesis often involves bromination of a precursor, such as 4-[difluoro(methoxy)methyl]benzene, using bromine (Br₂) in the presence of Lewis acid catalysts like iron(III) bromide (FeBr₃). Reaction conditions (e.g., temperature, solvent polarity) are critical for yield optimization. Industrial-scale methods may employ multi-step processes with specialized reactors for purity control . Substitution reactions using nucleophiles (e.g., NaOH, ammonia) in polar solvents are also common for functionalizing the bromine site .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for structural confirmation, particularly to resolve signals from fluorine and methoxy groups. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. For crystalline derivatives, X-ray diffraction (utilizing programs like SHELXL) provides precise bond-length and stereochemical data .

Q. How does the difluoro(methoxy)methyl group influence the compound’s physical properties?

The electron-withdrawing fluorine atoms increase the electrophilicity of the benzene ring, while the methoxy group introduces steric hindrance and modulates solubility in polar solvents. Comparative studies with analogs (e.g., 1-Bromo-4-(trifluoromethyl)benzene) show reduced thermal stability due to the difluoro(methoxy)methyl moiety .

Advanced Research Questions

Q. What reaction mechanisms explain the selectivity of substitution reactions at the bromine site?

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) under basic conditions, with selectivity influenced by the electron-deficient aromatic ring. Computational studies suggest transition-state stabilization via π-backbonding from fluorine atoms. Competing pathways (e.g., elimination) are minimized by optimizing solvent polarity and temperature .

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies often arise from differences in catalyst loading (e.g., FeBr₃ vs. Fe powder) or reaction time. Systematic studies using design of experiments (DoE) methodologies can identify critical parameters. For example, excess Br₂ may lead to di-brominated byproducts, requiring precise stoichiometric control .

Q. What biological activities have been observed for this compound, and how do structural features contribute to them?

Preliminary antifungal assays against Candida albicans revealed moderate activity, attributed to the difluoro(methoxy)methyl group’s ability to disrupt membrane integrity. Structure-activity relationship (SAR) studies comparing analogs (e.g., replacing bromine with chlorine) show that halogen size correlates with bioavailability .

Q. How is this compound utilized in drug discovery pipelines?

Its fluorine-rich structure enhances metabolic stability and lipophilicity, making it a valuable scaffold for pharmacokinetic optimization. In fragment-based drug design, it serves as a halogen-bond donor for target protein interactions. Recent work incorporates it into protease inhibitors via Suzuki-Miyaura cross-coupling .

Methodological Considerations

Q. What strategies mitigate challenges in purifying this compound?

Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates brominated products. For scale-up, recrystallization in ethanol/water mixtures improves purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) monitors trace impurities .

Q. How do computational models predict the compound’s reactivity in novel reactions?

Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Machine learning platforms (e.g., retrosynthesis tools) leverage databases like Reaxys to propose feasible synthetic pathways .

Data Interpretation

Q. How should researchers address discrepancies in NMR chemical shift assignments for derivatives?

Collaborative validation using 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals. Referencing analogous compounds (e.g., 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene) provides benchmarks for fluorine and methoxy group shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.